molecular formula C12H8N2O6S B074723 Bis(4-nitrophenyl) sulfone CAS No. 1156-50-9

Bis(4-nitrophenyl) sulfone

Cat. No.: B074723
CAS No.: 1156-50-9
M. Wt: 308.27 g/mol
InChI Key: BVHNGWRPAFKGFP-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) sulfone is an organic compound with the molecular formula C12H8N2O6S. It is characterized by the presence of two nitrophenyl groups attached to a sulfone group. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Bis(4-nitrophenyl) sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of high-performance polymers and as a precursor for other industrial chemicals.

Safety and Hazards

“Bis(4-nitrophenyl) sulfone” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, avoid ingestion and inhalation, and store in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) sulfone can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitrophenyl) sulfone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The sulfone group can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Bis(4-aminophenyl) sulfone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of the sulfone group.

Comparison with Similar Compounds

  • Diphenyl sulfone
  • Bis(3-aminophenyl) sulfone
  • 2-nitrophenylphenyl sulfone
  • Benzylphenyl sulfone

Comparison: Bis(4-nitrophenyl) sulfone is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other sulfones. For example, diphenyl sulfone lacks the nitro groups and thus exhibits different chemical behavior and applications. Bis(3-aminophenyl) sulfone, on the other hand, has amino groups instead of nitro groups, leading to different reactivity and uses in synthesis and biological studies.

Properties

IUPAC Name

1-nitro-4-(4-nitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHNGWRPAFKGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151143
Record name Benzene, 1,1'-sulfonylbis(4-nitro- (9CI)
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Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156-50-9
Record name 1,1′-Sulfonylbis[4-nitrobenzene]
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Record name Sulfone, bis(p-nitrophenyl)
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Record name 1156-50-9
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Record name Benzene, 1,1'-sulfonylbis(4-nitro- (9CI)
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Record name Bis(4-nitrophenyl) sulphone
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Record name 4,4′-Dinitrodiphenyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable synthetic route for producing Bis(4-nitrophenyl) sulfone?

A1: this compound can be synthesized via anodic oxidation. [] This electrochemical method offers an alternative to traditional chemical synthesis and may provide advantages in terms of reaction control and selectivity.

Q2: How can this compound be utilized in polymer chemistry?

A2: this compound serves as a monomer in the production of poly(sulfide sulfone). [] The nitro groups in the molecule undergo activated nucleophilic displacement by sodium sulfide, resulting in a polymer chain. This polymerization reaction is typically carried out at high temperatures (200°C) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

Q3: What are some key properties of the poly(sulfide sulfone) derived from this compound?

A3: The resulting poly(sulfide sulfone) exhibits solubility in various polar solvents, including NMP, dimethylformamide (DMF), and dimethylsulfoxide. [] It possesses a glass transition temperature of approximately 73°C, indicating a transition from a rigid, glassy state to a more flexible, rubbery state upon heating. Furthermore, the polymer displays thermal stability, with a char residue of 36% at 600°C in air, and has a limiting oxygen index of around 37, suggesting potential flame-retardant properties.

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